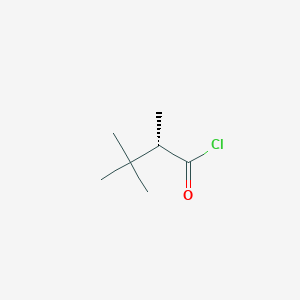
(2S)-2,3,3-Trimethylbutanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,3,3-Trimethylbutanoyl chloride is an organic compound with the molecular formula C7H13ClO. It is a colorless liquid that is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of a chiral center at the second carbon, making it optically active. This compound is often utilized in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2S)-2,3,3-Trimethylbutanoyl chloride can be synthesized through several methods. One common method involves the reaction of (2S)-2,3,3-trimethylbutanoic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, and the by-products are managed through appropriate waste treatment systems.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2,3,3-Trimethylbutanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as esters, amides, and anhydrides.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (2S)-2,3,3-trimethylbutanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the acyl chloride from the corresponding carboxylic acid.
Water: For hydrolysis reactions.
Lithium Aluminum Hydride (LiAlH4): For reduction reactions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
(2S)-2,3,3-Trimethylbutanoic Acid: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
(2S)-2,3,3-Trimethylbutanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2,3,3-trimethylbutanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as alcohols, amines, and water, through nucleophilic acyl substitution. This reaction mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the elimination of the chloride ion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2,3,3-Trimethylbutanoyl Chloride: The enantiomer of (2S)-2,3,3-trimethylbutanoyl chloride, differing only in the configuration at the chiral center.
Isobutyryl Chloride: A structurally similar compound with a different alkyl group.
Pivaloyl Chloride: Another acyl chloride with a similar structure but different substituents.
Uniqueness
This compound is unique due to its specific chiral configuration, which can impart different reactivity and selectivity in chemical reactions compared to its enantiomer and other similar compounds. This makes it valuable in asymmetric synthesis and the production of chiral pharmaceuticals.
Eigenschaften
CAS-Nummer |
87569-05-9 |
|---|---|
Molekularformel |
C7H13ClO |
Molekulargewicht |
148.63 g/mol |
IUPAC-Name |
(2S)-2,3,3-trimethylbutanoyl chloride |
InChI |
InChI=1S/C7H13ClO/c1-5(6(8)9)7(2,3)4/h5H,1-4H3/t5-/m1/s1 |
InChI-Schlüssel |
SXJYIEBMAQEWPK-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C(=O)Cl)C(C)(C)C |
Kanonische SMILES |
CC(C(=O)Cl)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


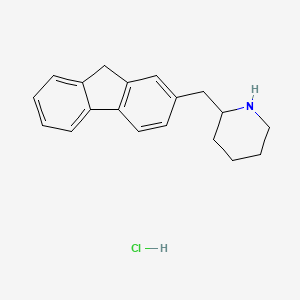
methanone](/img/structure/B14400474.png)
![N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14400478.png)
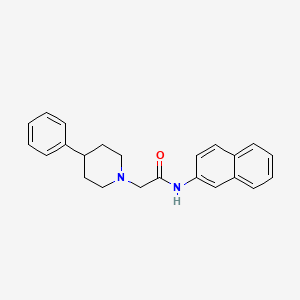
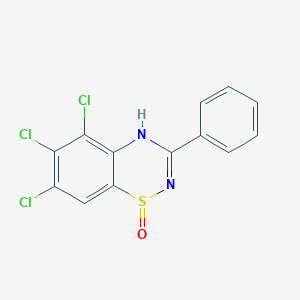
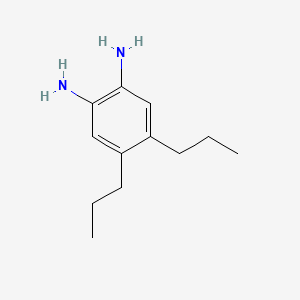
![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)
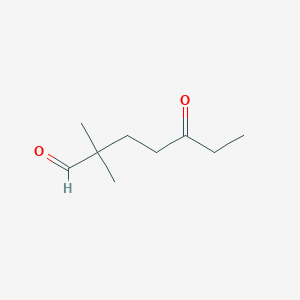
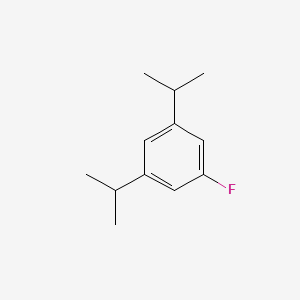
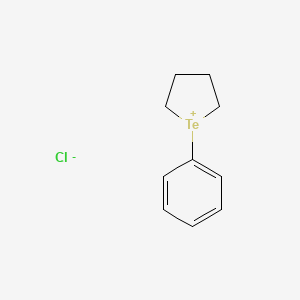
![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)
![(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14400540.png)
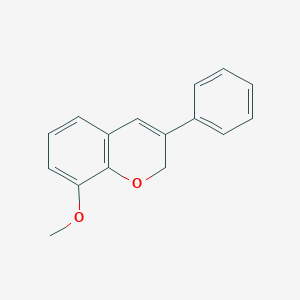
![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)
